2-Hydroxy-5-methoxyhexan-3-one
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Overview
Description
2-Hydroxy-5-methoxyhexan-3-one is an organic compound that belongs to the class of hydroxy ketones This compound is characterized by the presence of both a hydroxyl group and a methoxy group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxyhexan-3-one can be achieved through several methods. One common approach involves the oxidation of the corresponding silyl enol ether. The silyl enol ether is prepared by deprotonation of the precursor ketone with a strong base such as sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent like n-hexane, followed by reaction with chlorotrimethylsilane. The resulting silyl enol ether is then oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group.
Major Products
Oxidation: Formation of 2-keto-5-methoxyhexan-3-one or 2-carboxy-5-methoxyhexan-3-one.
Reduction: Formation of 2-hydroxy-5-methoxyhexanol.
Substitution: Formation of various substituted hexanones depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-methoxyhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of flavors and fragrances due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxyhexan-3-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methyl-3-hexanone: Shares a similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-5-methyl-2-hexanone: An isomer with the hydroxyl and carbonyl groups in different positions.
Properties
IUPAC Name |
2-hydroxy-5-methoxyhexan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(10-3)4-7(9)6(2)8/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVVJSZKNALGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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